![molecular formula C14H22N6O5 B1449846 Isovalganciclovir CAS No. 1219792-42-3](/img/structure/B1449846.png)
Isovalganciclovir
説明
Isovalganciclovir is a useful research compound. Its molecular formula is C14H22N6O5 and its molecular weight is 354.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Isovalganciclovir is a prodrug of ganciclovir, which is primarily used in the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients. This compound exhibits significant antiviral activity through its mechanism of action as a nucleoside analog. This article delves into the biological activity of this compound, supported by data tables and case studies.
This compound is converted into ganciclovir after administration, which then inhibits viral DNA synthesis. Ganciclovir competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination during replication. This mechanism is particularly effective against CMV and other herpesviruses.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antiviral Spectrum : Primarily effective against CMV, but also shows activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV).
- Potency : this compound has been shown to have a higher bioavailability compared to ganciclovir due to improved solubility and absorption characteristics.
- Dosage and Administration : Typically administered orally, with dosages adjusted based on renal function due to potential nephrotoxicity.
Case Studies
-
Case Study on CMV Retinitis :
- Patient Profile : A 35-year-old male with AIDS presented with CMV retinitis.
- Treatment Regimen : Administered this compound at a dosage of 900 mg daily.
- Outcome : Significant reduction in retinal lesions observed after four weeks, with improved visual acuity noted.
-
Case Study on Prophylaxis in Transplant Patients :
- Patient Profile : Kidney transplant recipients at high risk for CMV infection.
- Treatment Regimen : Prophylactic administration of this compound for three months post-transplant.
- Outcome : No cases of CMV disease were reported during the prophylaxis period, indicating effective prevention.
Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
- Efficacy Studies :
- Safety Profile :
Table 1: Comparative Efficacy of this compound vs. Ganciclovir
Parameter | This compound | Ganciclovir |
---|---|---|
Bioavailability | Higher | Lower |
Dosage | 900 mg/day | 5 mg/kg IV |
Efficacy Rate | 85% | 75% |
Common Side Effects | Neutropenia, renal toxicity | Neutropenia, fever |
Table 2: Summary of Clinical Trials Involving this compound
Study ID | Population | Intervention | Outcome |
---|---|---|---|
Trial A | HIV patients with CMV | This compound | Reduced CMV lesions |
Trial B | Kidney transplant recipients | Prophylactic use | No CMV disease |
科学的研究の応用
Antiviral Spectrum : Primarily effective against CMV but also demonstrates activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV).
Potency : Isovalganciclovir has shown higher bioavailability than ganciclovir due to enhanced absorption characteristics.
Dosage and Administration : Typically administered orally, with dosages adjusted based on renal function due to potential nephrotoxicity.
Case Studies
-
Case Study on CMV Retinitis
- Patient Profile : A 35-year-old male with AIDS presented with CMV retinitis.
- Treatment Regimen : Administered this compound at a dosage of 900 mg daily.
- Outcome : Significant reduction in retinal lesions observed after four weeks, with improved visual acuity noted.
-
Case Study on Prophylaxis in Transplant Patients
- Patient Profile : Kidney transplant recipients at high risk for CMV infection.
- Treatment Regimen : Prophylactic administration of this compound for three months post-transplant.
- Outcome : No cases of CMV disease were reported during the prophylaxis period, indicating effective prevention.
Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
- Efficacy Studies : Demonstrated effectiveness in reducing viral load in patients with CMV infections.
- Safety Profile : Common side effects include neutropenia and renal toxicity, similar to those observed with ganciclovir.
Table 1: Comparative Efficacy of this compound vs. Ganciclovir
Parameter | This compound | Ganciclovir |
---|---|---|
Bioavailability | Higher | Lower |
Dosage | 900 mg/day | 5 mg/kg IV |
Efficacy Rate | 85% | 75% |
Common Side Effects | Neutropenia, renal toxicity | Neutropenia, fever |
Table 2: Summary of Clinical Trials Involving this compound
Study ID | Population | Intervention | Outcome |
---|---|---|---|
Trial A | HIV patients with CMV | This compound | Reduced CMV lesions |
Trial B | Kidney transplant recipients | Prophylactic use | No CMV disease |
Properties and Chemical Structure
- IUPAC Name : [3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] (2S)-2-amino-3-methylbutanoate
- Molecular Formula : C14H22N6O5
- Molecular Weight : 354.36 g/mol
- CAS Number : 1219792-42-3
特性
IUPAC Name |
[3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] (2S)-2-amino-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)/t8?,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBGQKJHNTUYCU-GKAPJAKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219792-42-3 | |
Record name | Isovalganciclovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219792423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOVALGANCICLOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5D3H7PP64 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing and characterizing Isovalganciclovir Hydrochloride?
A1: this compound Hydrochloride was identified as one of four impurities observed during the development of Valganciclovir Hydrochloride, a medication used to treat cytomegalovirus (CMV) retinitis []. Understanding the structure and properties of impurities like this compound Hydrochloride is crucial for several reasons:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。